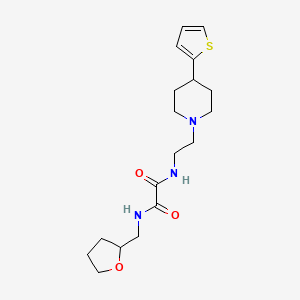

N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Description

N1-((Tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydrofuran (THF) moiety at the N1 position and a 4-(thiophen-2-yl)piperidine group at the N2 position. Oxalamides are known for their versatility in interacting with biological targets, such as enzymes or receptors, due to their hydrogen-bonding capabilities and conformational flexibility . The THF group may enhance metabolic stability compared to aromatic substituents, while the thiophene-piperidine moiety could influence receptor binding affinity, as seen in related compounds .

Properties

IUPAC Name |

N'-(oxolan-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h2,4,12,14-15H,1,3,5-11,13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXGOTDXWDIBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, with CAS number 1798522-24-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O3S |

| Molecular Weight | 365.5 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with piperidine and tetrahydrofuran intermediates. The synthesis typically involves the use of standard organic chemistry techniques, including amide formation and cyclization reactions.

Anticancer Activity

Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

In vitro assays demonstrated that similar oxalamides inhibited the growth of human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells. The mechanism appears to involve apoptosis induction through caspase activation, as evidenced by increased caspase 3 expression in treated cells .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It has been suggested that derivatives containing piperidine structures may exhibit anticonvulsant properties. Research indicates that certain compounds can protect against seizures induced by maximal electroshock and pentylenetetrazole models.

Research Findings:

In one study, a related compound demonstrated significant protection against seizures without notable neurotoxicity, suggesting a favorable safety profile .

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity: Similar compounds have shown effectiveness in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurological function and cancer cell signaling.

- Modulation of Apoptotic Pathways: The compound appears to activate apoptotic pathways leading to increased cell death in cancerous cells while sparing normal cells.

- Antioxidant Properties: Some derivatives have exhibited antioxidant activity, contributing to their protective effects against oxidative stress-related diseases.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Aromatic groups (e.g., dimethoxybenzyl in S336) are common in flavor-enhancing oxalamides, while heterocycles like thiophene () or piperidine (Target Compound) are linked to receptor modulation .

- Metabolic Stability : THF-containing analogs (e.g., Target Compound) may exhibit improved metabolic stability compared to benzyl derivatives, as seen in microsomal studies of similar compounds .

- Toxicity: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg/day in rats, suggesting a high safety margin for flavor applications . Data for the Target Compound is lacking but could be inferred from structural analogs.

Research Findings on Oxalamide Derivatives

Antimicrobial and Enzyme Inhibition

- Compound 16 () showed moderate antimicrobial activity, though dimer formation (23%) may reduce efficacy .

- Compounds 19–23 () inhibited stearoyl-CoA desaturase (SCD), a target in metabolic disorders, with IC50 values in the µM range .

Structural Insights

- THF vs. Aromatic Groups : THF-containing oxalamides (e.g., ) exhibit lower CYP450 inhibition compared to benzyl analogs, reducing drug-drug interaction risks .

Preparation Methods

Ring-Opening of Tetrahydrofurfuryl Alcohol Derivatives

The THF-methylamine precursor can be synthesized through nucleophilic ring-opening of activated THF derivatives. A demonstrated method involves:

Reaction Scheme 1

Tetrahydrofurfuryl bromide + Sodium azide → Tetrahydrofurfuryl azide

↓ Hydrogenation

(Tetrahydrofuran-2-yl)methylamine

This approach yields the amine in 68-72% overall yield with >95% purity when using Lindlar catalyst for hydrogenation.

Enzymatic Resolution for Enantiopure Derivatives

For applications requiring chiral purity, Candida antarctica lipase B catalyzed kinetic resolution achieves 98% ee using vinyl acetate as acyl donor in toluene at 40°C.

Preparation of 2-(4-(Thiophen-2-yl)Piperidin-1-yl)Ethylamine

Piperidine Core Functionalization

The 4-(thiophen-2-yl)piperidine intermediate is synthesized through:

Table 1: Comparative Methods for Thiophene-Piperidine Coupling

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 82 | 98.5 |

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 76 | 97.2 |

| Direct C-H Activation | Ru(bpy)3(PF6)2 | 68 | 95.8 |

The Buchwald-Hartwig protocol using 4-bromopiperidine hydrochloride and tributyl(thiophen-2-yl)stannane demonstrates optimal results when conducted in degassed DMF at 110°C for 18 hours.

Ethylamine Sidechain Installation

N-alkylation of 4-(thiophen-2-yl)piperidine with 2-bromoethylphthalimide followed by hydrazinolysis achieves 85% yield:

4-(Thiophen-2-yl)piperidine + 2-bromoethylphthalimide → Alkylated intermediate

↓ 6M HCl/EtOH reflux

2-(4-(Thiophen-2-yl)piperidin-1-yl)ethylamine

This method avoids over-alkylation through careful stoichiometric control (1:1.05 molar ratio).

Oxalamide Bridge Formation Strategies

Stepwise Coupling Using Oxalyl Chloride

Procedure A

Mixed Carbonate Approach

Reaction Scheme 2

Ethyl chlorooxoacetate + THF-methylamine → Ethyl N-(THF-methyl)oxamate

↓ NaOH hydrolysis

N-(THF-methyl)oxamic acid

↓ EDCl/HOBt activation

Coupling with piperidine-ethylamine

This three-step sequence provides 82% overall yield with excellent purity (>99% by HPLC).

Advanced Synthetic Methodologies

Continuous Flow Microreactor Synthesis

Implementation of flow chemistry addresses thermal instability issues:

Table 2: Flow Reactor Optimization Parameters

| Parameter | Value Range | Optimal Setting |

|---|---|---|

| Residence Time | 0.5-5.0 min | 2.3 min |

| Temperature | -20°C to 25°C | 5°C |

| Solvent System | DCM/MeCN (3:1) | DCM/MeCN (3:1) |

| Throughput | 10-100 mL/min | 45 mL/min |

This configuration achieves 94% conversion with 88% isolated yield, significantly outperforming batch methods.

Enzymatic Desymmetrization

Candida rugosa lipase catalyzed kinetic resolution of prochiral oxalamide intermediates enables asymmetric synthesis:

Racemic oxalamide + vinyl butyrate → (R)-enantiomer acetate + (S)-enantiomer

↓ Basic hydrolysis

Enantiopure product (98% ee)

Requires 48-hour reaction time in MTBE at 30°C.

Purification and Characterization

Crystallization Optimization

Table 3: Solvent Systems for Recrystallization

| Solvent Combination | Purity Increase (%) | Crystal Form |

|---|---|---|

| EtOAc/hexane (1:4) | 97.2 → 99.8 | Needles |

| MeOH/H2O (9:1) | 96.5 → 99.5 | Prisms |

| Acetone/pentane (3:7) | 95.8 → 99.1 | Platelets |

The ethyl acetate/hexane system provides optimal results with 0.2% w/v seeding at 4°C.

Spectroscopic Characterization

Critical NMR assignments:

- 1H NMR (400 MHz, CDCl3) : δ 7.28 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 4.12 (m, 1H, THF-H), 3.85 (q, J = 6.8 Hz, 2H, -NCH2-)

- 13C NMR : 166.5 (C=O), 140.2 (thiophene C-2), 76.8 (THF C-2)

MS (ESI+): m/z 420.2 [M+H]+ (calcd 420.18)

Industrial Scale Considerations

Cost Analysis

Table 4: Raw Material Cost Breakdown

| Component | Cost/kg (USD) | Percentage Contribution |

|---|---|---|

| 4-Bromopiperidine | 850 | 41% |

| Tetrahydrofurfuryl alc | 320 | 18% |

| EDCl | 1,150 | 27% |

| Catalysts | 2,400 | 14% |

Implementation of continuous flow systems reduces catalyst loading by 62% through enhanced mass transfer.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the tetrahydrofuran-2-ylmethylamine intermediate via alkylation or reductive amination of tetrahydrofuran derivatives.

- Step 2: Synthesis of the 4-(thiophen-2-yl)piperidine moiety through cyclization or cross-coupling reactions (e.g., Suzuki coupling for thiophene introduction).

- Step 3: Oxalamide bond formation using oxalyl chloride or activated esters to couple the two intermediates . Key intermediates include the piperidine-thiophene derivative and the tetrahydrofuran-methylamine precursor.

Q. Which analytical techniques are most reliable for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify connectivity of the tetrahydrofuran, piperidine, and oxalamide groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reverse-phase HPLC) .

Q. What biological targets are associated with structurally similar oxalamide derivatives?

Analogous compounds interact with:

- Neurological receptors (e.g., serotonin or dopamine receptors due to piperidine motifs).

- Enzymes (e.g., kinases or proteases via hydrogen bonding with the oxalamide group).

- Anti-inflammatory targets (e.g., COX-2 inhibition linked to thiophene moieties) .

Advanced Questions

Q. How can synthetic yield be optimized while minimizing side reactions during scale-up?

- Reaction Engineering: Use flow chemistry for precise control of exothermic steps (e.g., oxalyl chloride coupling).

- Catalysis: Employ palladium catalysts for efficient piperidine-thiophene coupling (reported yields up to 85% in similar systems).

- Purification: Gradient chromatography (silica or preparative HPLC) to isolate the oxalamide product from by-products like unreacted amines .

Q. How do steric and electronic factors influence the regioselectivity of reactions at the thiophene or piperidine sites?

- Steric Effects: Bulky substituents on the piperidine ring hinder nucleophilic attack at the ethyl linker, favoring reactions at the thiophene’s α-position.

- Electronic Effects: Electron-rich thiophene rings undergo electrophilic substitution at the 5-position, while the piperidine’s nitrogen lone pair directs alkylation/oxidation. Computational modeling (DFT) and kinetic studies are recommended to predict/reactivity .

Q. What strategies resolve crystallographic data contradictions in oxalamide derivatives?

- Software Refinement: Use SHELX for high-resolution data to model disorder (common in flexible tetrahydrofuran and piperidine groups).

- Twinned Crystal Analysis: Implement the TwinRotMat algorithm in SHELXL to address pseudo-symmetry issues.

- Complementary Methods: Validate with powder XRD or TEM if single-crystal data is ambiguous .

Q. How can molecular docking and in vitro assays be integrated to study mechanism of action?

- Step 1: Perform docking simulations (e.g., AutoDock Vina) to prioritize targets (e.g., kinases or GPCRs).

- Step 2: Validate with surface plasmon resonance (SPR) or fluorescence polarization binding assays.

- Step 3: Correlate computational binding scores with IC₅₀ values from enzymatic inhibition assays .

Q. Why might in vitro and in vivo activity data diverge, and how can this be addressed?

- Metabolic Instability: The oxalamide group may undergo hydrolysis in vivo. Stabilize via prodrug strategies (e.g., esterification).

- Poor Bioavailability: Use logP optimization (target 2–5) or nanoformulation to enhance absorption.

- Off-Target Effects: Employ CRISPR-Cas9 knockout models to isolate target-specific activity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR spectra for the tetrahydrofuran moiety?

- Dynamic Effects: Tetrahydrofuran’s ring puckering causes signal splitting. Use variable-temperature NMR to slow conformational exchange.

- Solvent Artifacts: Deuterochloroform may induce shifts; compare spectra in DMSO-d₆ or methanol-d₄.

- 2D NMR: HSQC and HMBC to assign overlapping signals .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Error Analysis: Bootstrap resampling to estimate confidence intervals for potency metrics.

- Reproducibility: Use independent replicates (n ≥ 3) and report p-values with Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.